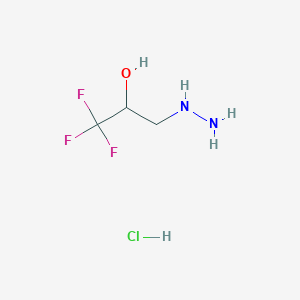

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride

Beschreibung

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride (CAS No. 1803607-27-3) is a fluorinated organic compound featuring a hydrazinyl group (-NH-NH₂) at the third carbon and a hydroxyl group (-OH) at the second carbon of a propane backbone. Its molecular formula is C₃H₇F₃N₂O·HCl, with a molecular weight of approximately 180.56 g/mol (calculated from base molecular weight 144.10 + HCl 36.46) . This compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing complex molecules, such as inhibitors or ligands, due to its reactive hydrazine moiety and trifluoromethyl group, which enhance metabolic stability and lipophilicity .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-hydrazinylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2O.ClH/c4-3(5,6)2(9)1-8-7;/h2,8-9H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUYDROEFQSFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Preparation

- Synthesis of 1,1,1-trifluoro-3-chloropropan-2-ol or 1,1,1-trifluoro-3-bromopropan-2-ol: These halogenated precursors can be prepared by halogenation of trifluoropropanol derivatives or via nucleophilic substitution on trifluoromethylated epoxides.

Nucleophilic Substitution with Hydrazine

- The halogenated precursor (e.g., 1,1,1-trifluoro-3-chloropropan-2-ol) is reacted with hydrazine hydrate or hydrazine monohydrate under reflux conditions in a polar solvent such as ethanol or methanol.

- The nucleophilic substitution replaces the halogen atom with a hydrazinyl group (-NH-NH2), yielding 1,1,1-trifluoro-3-hydrazinylpropan-2-ol.

- Reaction conditions typically involve moderate heating (50–80 °C) and an excess of hydrazine to drive the substitution to completion.

Formation of Hydrochloride Salt

- The free base hydrazinyl compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.

- The salt is isolated by filtration and dried under reduced pressure.

Experimental Data and Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenated precursor synthesis | Trifluoropropanol + halogenating agent (e.g., SOCl2) | Dichloromethane or similar | 0–25 °C | 2–4 hours | 70–85 | Controlled addition to avoid overreaction |

| Nucleophilic substitution | Hydrazine hydrate (excess) | Ethanol or methanol | 50–80 °C | 6–12 hours | 60–75 | Reflux; inert atmosphere recommended |

| Hydrochloride salt formation | HCl gas or HCl solution | Ethanol or ether | 0–25 °C | 1–2 hours | >95 | Precipitation and filtration |

Analytical and Purity Considerations

- The final product is typically obtained as a powder with a purity of approximately 95% as per commercial sources.

- Analytical techniques used for characterization include:

- Nuclear Magnetic Resonance (NMR): To confirm the trifluoromethyl, hydrazinyl, and hydroxyl groups.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.

- Infrared Spectroscopy (IR): To detect characteristic NH and OH stretches.

- Elemental Analysis: To confirm the composition including the chloride ion.

- Storage is recommended at 4 °C to maintain stability.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler compounds or intermediates.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : The compound has shown promise against various pathogens. For example, studies indicate that derivatives containing trifluoromethyl groups can enhance biological activity against resistant strains of bacteria.

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the hydrazine moiety is believed to contribute to its biological interactions.

Material Science

In material science, this compound is utilized for:

- Synthesis of Novel Polymers : The compound can serve as a building block for synthesizing polymers with unique properties due to the trifluoromethyl group, which can impart thermal stability and chemical resistance.

Agricultural Chemistry

This compound also finds applications in agricultural chemistry:

- Pesticide Development : Its unique chemical structure allows for the development of new agrochemicals. The trifluoromethyl group enhances the efficacy of pesticides by improving their interaction with biological targets in pests.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydrazinylpropan-2-ol | Lacks trifluoromethyl group | More common in organic synthesis |

| Trifluoroacetylhydrazine | Contains trifluoromethyl group | Known for its use in agrochemicals |

| 3-Amino-1,1,1-trifluoropropan-2-ol | Contains amino group instead of hydrazine | Exhibits different biological activities |

Case Study 1: Antimicrobial Resistance

A study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited significant antimicrobial activity, suggesting its potential as a novel therapeutic agent for treating resistant infections.

Case Study 2: Cancer Treatment Exploration

Another investigation focused on the use of this compound in combination with traditional chemotherapeutics. The results demonstrated enhanced efficacy and reduced side effects in preclinical models. The study emphasized the importance of further research into the mechanisms underlying its anticancer properties.

Wirkmechanismus

The mechanism of action of 1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The hydrazinyl group can form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or other proteins. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Hydrazinyl vs. Amino Groups

- The hydrazinyl group in the target compound offers two reactive nitrogen sites, enabling diverse conjugation or cyclization reactions compared to mono-functional amines in CAS 2968-32-3 .

- Compounds with amino groups (e.g., CAS 1255946-09-8) exhibit higher solubility in polar solvents like methanol, whereas hydrazine derivatives may require acidic conditions for stabilization .

Trifluoromethyl Positioning

Hydroxyl Group Presence

- The hydroxyl group at C2 in the target compound introduces hydrogen-bonding capability, improving aqueous solubility relative to non-hydroxylated analogs like CAS 2968-32-3 .

Stereochemical Variations

- Enantiomers such as (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl (CAS 1255946-09-8) show reduced similarity (0.79) to the target compound, highlighting the impact of chiral centers on biological activity .

Physicochemical and Application Comparisons

- Lipophilicity : The trifluoromethyl group in all compared compounds increases lipophilicity, favoring blood-brain barrier penetration. However, the hydroxyl group in the target compound moderates this effect, making it less lipophilic than CAS 2968-32-3 .

- Thermal Stability : Hydrazine derivatives (e.g., CAS 1453472-98-4) are generally less thermally stable than amine analogs due to N–N bond susceptibility to decomposition .

- Pharmaceutical Utility : The target compound’s hydrazine and hydroxyl groups make it a candidate for synthesizing kinase inhibitors, whereas CAS 1255946-09-8 has been explored in antiviral agent development .

Biologische Aktivität

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride (CAS No. 1803607-27-3) is a novel chemical compound characterized by its trifluoromethyl group, hydrazine moiety, and alcohol functional group. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

- Molecular Formula : C₃H₉ClF₃N₂O

- Molecular Weight : Approximately 144.10 g/mol

- Appearance : White to off-white powder

- Purity : Typically ≥ 95% in research applications

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Targets

The compound interacts with various biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

2. Inhibition of Enzymes

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : Studies suggest that hydrazine derivatives can act as inhibitors for enzymes like monoamine oxidase (MAO), which is critical in neurotransmitter regulation.

3. Anti-Cancer Activity

Preliminary studies have shown that the compound may exhibit anti-cancer properties by inhibiting tumor cell proliferation. The trifluoromethyl group may enhance the compound's lipophilicity, allowing better penetration into cells and potentially increasing its efficacy against cancer cells .

Case Studies

Several case studies have investigated the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of hydrazine derivatives found that this compound significantly inhibited MAO activity in vitro. The inhibition was dose-dependent, suggesting potential therapeutic applications in treating mood disorders .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anti-cancer agent.

Data Table: Comparison with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl + hydrazine + alcohol | Enzyme inhibition; anti-cancer |

| Trifluoroacetylhydrazine | Trifluoromethyl + hydrazine | Known for agrochemical applications |

| 3-Hydrazinylpropan-2-ol | Lacks trifluoromethyl group | More common in organic synthesis |

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

- Absorption : The compound's lipophilicity may enhance its absorption.

- Distribution : Its small molecular size allows for widespread distribution within biological systems.

Safety data indicate that while the compound has potential therapeutic benefits, it also poses risks such as skin irritation upon contact and should be handled with care .

Q & A

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic addition of hydrazine to a trifluoromethyl ketone precursor (e.g., 1,1,1-trifluoroacetone). Key steps include:

- Precursor Activation : React 1,1,1-trifluoroacetone with hydrazine hydrate in a polar solvent (e.g., ethanol/water mixture) under reflux.

- pH Control : Maintain a slightly acidic pH (5–6) to minimize side reactions like over-alkylation.

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .

- Purification : Recrystallize the crude product from ethanol or acetonitrile to remove unreacted hydrazine and byproducts.

Table 1 : Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | Ethanol:H₂O (3:1) | Enhances solubility |

| Reaction Time | 6–8 hours | Maximizes conversion |

Q. What characterization techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons adjacent to the hydrazine group (δ 2.5–3.5 ppm).

- ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 209.1).

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.3% tolerance).

- HPLC Purity : Use a C18 column with UV detection (λ = 210 nm); purity >98% indicates minimal impurities .

Advanced Research Questions

Q. How do competing side reactions during synthesis impact yield, and what strategies mitigate them?

Methodological Answer: Common side reactions include:

- Hydrazine Over-Addition : Forms bis-hydrazine derivatives. Mitigate by controlling stoichiometry (1:1 molar ratio of ketone to hydrazine).

- Oxidation : The hydrazine group may oxidize to diazenes. Use inert atmosphere (N₂/Ar) and antioxidants like BHT .

- Byproduct Formation : Impurities from solvent degradation (e.g., acetaldehyde in ethanol). Use freshly distilled solvents.

Validation : Compare TLC/HPLC profiles of crude vs. purified product. Isolate side products via column chromatography (silica gel, 5% MeOH in DCM) for structural analysis .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical). Store at 2–8°C for long-term stability.

- Hygroscopicity : Conduct dynamic vapor sorption (DVS) studies. Use desiccants (silica gel) in sealed containers.

- Light Sensitivity : UV/Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines). Use amber glass vials .

Table 2 : Stability Profile Under Various Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis | Desiccant storage |

| Ambient Light | Photolysis | Amber containers |

| Elevated pH | Dehydration | Buffer to pH 5–6 |

Q. How can researchers resolve discrepancies in reported solubility data?

Methodological Answer:

- Experimental Testing : Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) and measure solubility via gravimetry or UV absorbance.

- Computational Prediction : Use software like COSMO-RS to model solubility parameters. Compare with experimental data .

- Literature Cross-Validation : Aggregate data from peer-reviewed studies (e.g., PubChem, EPA DSSTox) and note solvent purity, temperature, and measurement methods .

Q. What role does the trifluoromethyl group play in the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : Enhances electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., by hydrazine).

- Steric Hindrance : Reduces unwanted side reactions but may slow reaction kinetics. Use bulky solvents (e.g., THF) to improve accessibility .

- Spectroscopic Impact : ¹⁹F NMR provides a distinct signature for tracking reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.